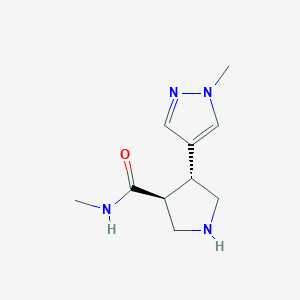

rac-(3R,4S)-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

Description

(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₂₂N₄ and a molecular weight of 222.34 g/mol . Its structure features a pyrrolidine core substituted at the 3-position with a methyl-carboxamide group and at the 4-position with a 1-methylpyrazol-4-yl moiety. This compound is cataloged as a building block in medicinal chemistry, suggesting applications in drug discovery, particularly for central nervous system (CNS) targets due to its compact size and moderate lipophilicity .

Properties

CAS No. |

1807914-43-7 |

|---|---|

Molecular Formula |

C10H16N4O |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(3R,4S)-N-methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C10H16N4O/c1-11-10(15)9-5-12-4-8(9)7-3-13-14(2)6-7/h3,6,8-9,12H,4-5H2,1-2H3,(H,11,15)/t8-,9+/m1/s1 |

InChI Key |

NWQNWBGNKHNAGL-BDAKNGLRSA-N |

Isomeric SMILES |

CNC(=O)[C@H]1CNC[C@@H]1C2=CN(N=C2)C |

Canonical SMILES |

CNC(=O)C1CNCC1C2=CN(N=C2)C |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

- CAS Number : 1807914-43-7

Research indicates that compounds similar to (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide exhibit various mechanisms of action, particularly in the inhibition of specific kinases and enzymes involved in cellular proliferation and survival.

- FLT3 Inhibition : This compound has been shown to inhibit FLT3 (Fms-like tyrosine kinase 3), which is crucial in the pathogenesis of acute myeloid leukemia (AML). Inhibition of FLT3 leads to the suppression of downstream signaling pathways that promote cell proliferation and survival .

- CDK Inhibition : It also demonstrates inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6. These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

The biological activity of (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has been assessed through various studies:

Antiproliferative Effects

In vitro studies have shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, it has been reported to have an IC50 value in the nanomolar range against MV4-11 cells, indicating strong efficacy .

Case Studies

- Acute Myeloid Leukemia (AML) :

- Toxicity Studies :

Comparative Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 1807914-43-7 |

| FLT3 IC50 | 0.008 μM |

| CDK2 IC50 | Nanomolar range |

| LD50 (Mouse) | 186 mg/kg |

| Tumor Regression Dose | 15 mg/kg |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Note: The molecular weight in was likely misreported; the corrected value is based on C₁₂H₂₀Cl₂N₄O.

Stereochemical and Structural Variations

- Stereochemistry : The target compound’s (3S,4R) configuration contrasts with the (2S,4R) in Example 30 and the (3S,4S) in the imidazole derivative . Enantiomeric differences can drastically alter binding to chiral targets, as seen in protease inhibitors where stereochemistry dictates inhibitory potency.

- Example 30’s thiazole and benzamido groups introduce bulkier aromatic systems, likely improving solubility but reducing blood-brain barrier (BBB) permeability .

- 222), which may limit bioavailability. The trifluoromethyl group in enhances metabolic stability by resisting oxidative degradation, a common strategy in kinase inhibitor design .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The dihydrochloride salt form of the imidazole derivative significantly improves aqueous solubility, making it suitable for intravenous administration. In contrast, the target compound’s neutral pyrrolidine structure may require formulation optimization for oral delivery. Example 30’s hydroxy group increases polarity but could reduce passive diffusion across membranes.

- Metabolic Stability :

- Target Engagement :

- The compact pyrrolidine scaffold of the target compound is advantageous for penetrating tight binding pockets (e.g., neurotransmitter receptors), whereas bulkier analogs like Example 30 may favor extracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.